2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide

Catalog No.
S2780468
CAS No.
1261015-48-8
M.F
C17H17FN4O2
M. Wt
328.347
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-...

CAS Number

1261015-48-8

Product Name

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-propylacetamide

Molecular Formula

C17H17FN4O2

Molecular Weight

328.347

InChI

InChI=1S/C17H17FN4O2/c1-2-9-19-15(23)11-22-10-3-4-14(22)17-20-16(21-24-17)12-5-7-13(18)8-6-12/h3-8,10H,2,9,11H2,1H3,(H,19,23)

InChI Key

DPDLXLHEOBBPFM-UHFFFAOYSA-N

SMILES

CCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F

Solubility

not available

Kinase Inhibition

The presence of the 1,2,4-oxadiazole moiety has been associated with kinase inhibitory activity in various other molecules. [] Kinases are enzymes involved in regulating numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer. Therefore, this compound could be investigated for its potential to inhibit specific kinases and its therapeutic potential in related diseases.

Antibacterial Activity

The combination of the pyrrole and oxadiazole moieties has been identified in some existing molecules with antibacterial properties. [] Hence, this compound could be explored for its potential antibacterial activity against various bacterial strains.

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide is a complex organic compound characterized by its unique structural features, which include a fluorophenyl group, an oxadiazole ring, a pyrrole ring, and an acetamide moiety. Its molecular formula is C21H17FN4O3C_{21}H_{17}FN_{4}O_{3} with a molecular weight of 392.4 g/mol. The compound's structure allows for diverse chemical interactions and potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

Due to its functional groups:

  • Oxidation: The compound can be oxidized to introduce new functional groups or modify existing ones.
  • Reduction: Reduction reactions can alter the oxidation states of certain atoms within the molecule.
  • Substitution: The fluorophenyl and methoxyphenyl groups can engage in electrophilic and nucleophilic substitution reactions, facilitating further functionalization.

The biological activity of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl and oxadiazole groups may enhance binding through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target molecules, potentially leading to therapeutic effects in various conditions.

  • Formation of the Oxadiazole Ring: This is achieved through the cyclization of a hydrazide with a carboxylic acid derivative.
  • Introduction of the Pyrrole Ring: This is done via a condensation reaction with an appropriate aldehyde or ketone.
  • Final Coupling Reaction: The coupling of the fluorophenyl and methoxyphenyl groups is performed under specific conditions, often utilizing a palladium catalyst in a Suzuki-Miyaura coupling reaction.

Industrial production may adapt these methods for larger scale synthesis, optimizing for yield and purity.

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide has several applications:

  • Medicinal Chemistry: Its unique structure positions it as a potential candidate for drug development targeting specific enzymes or receptors.
  • Biochemical Assays: It can be utilized to study enzyme activity or protein interactions.
  • Materials Science: The compound's properties may lend themselves to developing new materials with specific electronic or optical characteristics.

Interaction studies reveal that the compound's mechanism of action involves engaging with molecular targets through specific interactions. The fluorophenyl and oxadiazole groups facilitate binding through hydrogen bonds and hydrophobic interactions, while the pyrrole and methoxyphenyl groups enhance binding affinity via π-π stacking interactions. This multifaceted interaction profile suggests potential efficacy in modulating biological pathways relevant to various diseases.

Several compounds share structural similarities with 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide. Here are some notable examples:

Compound NameStructureUnique Features
3-(4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-oneStructureSimple oxadiazole without additional rings
tert-butyl N-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}carbamateStructureIncorporates a tert-butyl group for increased lipophilicity
1-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazineStructureFeatures a piperazine ring instead of pyrrole

Uniqueness

The uniqueness of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide lies in its intricate combination of functional groups that enable diverse chemical reactivity and potential biological activities not fully realized in simpler analogs. Its specific arrangement allows for enhanced binding properties and possible therapeutic applications that distinguish it from other similar compounds.

XLogP3

2.7

Dates

Modify: 2023-08-17

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